Cas no 86490-98-4 (4-(4-ethylphenyl)-2-methylbutanoic acid)

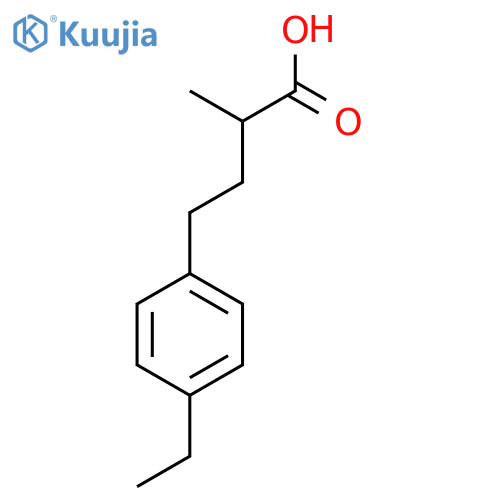

86490-98-4 structure

商品名:4-(4-ethylphenyl)-2-methylbutanoic acid

4-(4-ethylphenyl)-2-methylbutanoic acid 化学的及び物理的性質

名前と識別子

-

- 4-(4-ethylphenyl)-2-methylbutanoic acid

- 86490-98-4

- AKOS017555691

- EN300-1838881

-

- インチ: 1S/C13H18O2/c1-3-11-6-8-12(9-7-11)5-4-10(2)13(14)15/h6-10H,3-5H2,1-2H3,(H,14,15)

- InChIKey: QQMDRTVDVOFFHT-UHFFFAOYSA-N

- ほほえんだ: OC(C(C)CCC1C=CC(CC)=CC=1)=O

計算された属性

- せいみつぶんしりょう: 206.130679813g/mol

- どういたいしつりょう: 206.130679813g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 5

- 複雑さ: 193

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 37.3Ų

- 疎水性パラメータ計算基準値(XlogP): 3.4

4-(4-ethylphenyl)-2-methylbutanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1838881-10.0g |

4-(4-ethylphenyl)-2-methylbutanoic acid |

86490-98-4 | 10g |

$5467.0 | 2023-06-03 | ||

| Enamine | EN300-1838881-5.0g |

4-(4-ethylphenyl)-2-methylbutanoic acid |

86490-98-4 | 5g |

$3687.0 | 2023-06-03 | ||

| Enamine | EN300-1838881-2.5g |

4-(4-ethylphenyl)-2-methylbutanoic acid |

86490-98-4 | 2.5g |

$1089.0 | 2023-09-19 | ||

| Enamine | EN300-1838881-1.0g |

4-(4-ethylphenyl)-2-methylbutanoic acid |

86490-98-4 | 1g |

$1272.0 | 2023-06-03 | ||

| Enamine | EN300-1838881-0.05g |

4-(4-ethylphenyl)-2-methylbutanoic acid |

86490-98-4 | 0.05g |

$468.0 | 2023-09-19 | ||

| Enamine | EN300-1838881-0.5g |

4-(4-ethylphenyl)-2-methylbutanoic acid |

86490-98-4 | 0.5g |

$535.0 | 2023-09-19 | ||

| Enamine | EN300-1838881-1g |

4-(4-ethylphenyl)-2-methylbutanoic acid |

86490-98-4 | 1g |

$557.0 | 2023-09-19 | ||

| Enamine | EN300-1838881-10g |

4-(4-ethylphenyl)-2-methylbutanoic acid |

86490-98-4 | 10g |

$2393.0 | 2023-09-19 | ||

| Enamine | EN300-1838881-0.25g |

4-(4-ethylphenyl)-2-methylbutanoic acid |

86490-98-4 | 0.25g |

$513.0 | 2023-09-19 | ||

| Enamine | EN300-1838881-0.1g |

4-(4-ethylphenyl)-2-methylbutanoic acid |

86490-98-4 | 0.1g |

$490.0 | 2023-09-19 |

4-(4-ethylphenyl)-2-methylbutanoic acid 関連文献

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

2. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

86490-98-4 (4-(4-ethylphenyl)-2-methylbutanoic acid) 関連製品

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

推奨される供給者

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬